2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid
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Overview
Description
2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents to introduce fluorine atoms, followed by methoxylation and thiomethylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and esterification reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives .
Scientific Research Applications
2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The presence of fluorine atoms and the methoxy and methylthio groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluoro substitution but lacks the methoxy and methylthio groups.
3-Methoxybenzoic acid: Contains the methoxy group but lacks the fluorine and methylthio groups.
5-Methylthiobenzoic acid: Contains the methylthio group but lacks the fluorine and methoxy groups.
Uniqueness
2,6-Difluoro-3-methoxy-5-(methylthio)benzoic acid is unique due to the combination of fluorine, methoxy, and methylthio groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H8F2O3S |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2,6-difluoro-3-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H8F2O3S/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
HUPHRFPOPCZCNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)O)F)SC |
Origin of Product |
United States |
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